molecular formula C18H20N2O B254093 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

Cat. No. B254093
M. Wt: 280.4 g/mol
InChI Key: JLNQKVQJTUGEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline, also known as CPQ, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. CPQ belongs to the class of pyrroloquinoline alkaloids and has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In

Scientific Research Applications

1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has been shown to have antiviral activity against several viruses, including HIV-1 and influenza A virus.

Mechanism of Action

The mechanism of action of 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has been found to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has also been shown to modulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has a range of biochemical and physiological effects. 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In addition, 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has been found to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has several advantages for use in lab experiments. 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline is a relatively stable compound that can be easily synthesized in large quantities. 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has also been shown to have low toxicity in vitro and in vivo. However, the limitations of 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline include its limited solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for research on 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline. One area of research is the development of 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline in more detail, including the identification of specific molecular targets. Furthermore, the potential therapeutic applications of 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline in the treatment of viral infections and inflammatory diseases warrant further investigation.

Synthesis Methods

1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline can be synthesized through a multistep process involving the condensation of 2-aminobenzophenone with cyclohexanone, followed by cyclization and reduction reactions. The synthesis of 1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline has been reported in several studies, and modifications to the reaction conditions have been made to improve the yield and purity of the compound.

properties

Product Name

1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

cyclohexyl(2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)methanone

InChI

InChI=1S/C18H20N2O/c21-18(13-6-2-1-3-7-13)20-11-10-15-12-14-8-4-5-9-16(14)19-17(15)20/h4-5,8-9,12-13H,1-3,6-7,10-11H2

InChI Key

JLNQKVQJTUGEHN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)N2CCC3=CC4=CC=CC=C4N=C32

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=CC4=CC=CC=C4N=C32

Origin of Product

United States

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